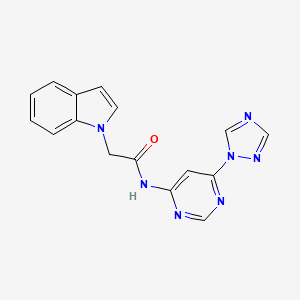

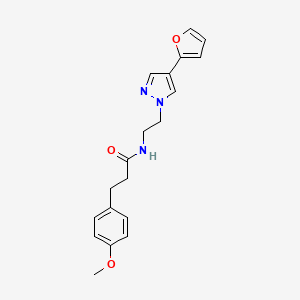

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide” is a complex organic compound that contains several interesting functional groups. These include a 1,2,4-triazole ring, a pyrimidine ring, and an indole ring. Compounds containing these functional groups often exhibit interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might increase its solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Research has shown that various derivatives of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide exhibit significant antimicrobial and antifungal activities. Studies involving the synthesis and evaluation of these derivatives demonstrate their potential as effective agents in combating microbial and fungal infections. The compounds' structures, characterized by spectroscopic techniques, underpin their activity against selected bacterial and fungal strains, suggesting a promising avenue for the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Cancer Research

The application of this compound derivatives in cancer research has yielded promising results. Synthesis of new 3-heteroarylindoles incorporating this structure and their subsequent evaluation against cancer cell lines have indicated moderate to high anticancer activity. This suggests the potential of these compounds as therapeutic agents in cancer treatment, opening up new pathways for research into targeted cancer therapies (Abdelhamid et al., 2016).

Agricultural Applications

Some derivatives have been identified to exhibit plant growth-stimulating effects, showcasing their utility in agricultural sciences. These findings indicate the potential of these compounds to enhance crop yield and quality, representing a significant contribution to agricultural productivity and sustainability (Pivazyan et al., 2019).

Synthesis of Heterocycles

The core structure of this compound serves as a precursor in the synthesis of various innovative heterocycles, which have been assessed for insecticidal activity. This research not only expands the chemical diversity of potential insecticides but also contributes to the development of novel strategies for pest control, with implications for both agricultural and public health sectors (Fadda et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-indol-1-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O/c24-16(8-22-6-5-12-3-1-2-4-13(12)22)21-14-7-15(19-10-18-14)23-11-17-9-20-23/h1-7,9-11H,8H2,(H,18,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOIXMDORHIGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)

![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)

![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)